molecular formula C17H17N3OS B1357496 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 929694-89-3

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B1357496
CAS No.: 929694-89-3
M. Wt: 311.4 g/mol
InChI Key: XLQAFQIWUJOMKR-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Properties

  • Analgesic and Anti-inflammatory Properties : The compound has been synthesized for its potential analgesic and anti-inflammatory properties. One study demonstrates significant activity in this regard, comparing the compound's efficacy with diclofenac sodium (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

  • Antibacterial Activity : Research has been conducted on similar compounds for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. One study indicated that certain derivatives demonstrated greater antibacterial activity (Narayana, Rao, & Rao, 2009).

  • Synthesis Techniques and Derivatives : The compound and its derivatives have been synthesized using various techniques, showing a range of properties. These synthesis methods are significant for exploring the compound's potential in medicinal chemistry (Dave & Patel, 2001).

  • Heterocyclic Systems and Chemical Properties : Studies have been conducted on the chemical properties and reactions of this compound, leading to the formation of condensed heterocyclic systems. This research is crucial for understanding the compound's behavior in various chemical environments (Hassan, Youssef, El-zohry, & El-wafa, 1988).

  • Antimicrobial and Antifungal Activity : There is research indicating the compound's potential in antimicrobial and antifungal applications. This is particularly relevant for the development of new pharmaceuticals and treatments for infections (Bhoge, Magare, & Mohite, 2021).

  • Anti-HIV, Anticancer, and Antimicrobial Agents : Some derivatives have been synthesized with the intention of exploring their potential as anti-HIV, anticancer, and antimicrobial agents. This highlights the compound's versatility in various therapeutic areas (Habib, Rida, Badawey, & Fahmy, 1996).

  • Histamine H1-Receptor Antagonists : The compound has been used in the design and synthesis of potential histamine H1-receptor antagonists. This suggests its relevance in treating allergies and related conditions (Suhagia, Chhabria, & Makwana, 2006).

  • Anti-inflammatory, CNS Depressant, and Antimicrobial Activities : Research has been done on novel derivatives for their anti-inflammatory, CNS depressant, and antimicrobial activities. Such studies are essential for discovering new therapeutic agents (Ashalatha, Narayana, Vijaya Raj, & Kumari, 2007).

  • Anticonvulsant and Antidepressant Activities : Derivatives of the compound have been evaluated for their potential anticonvulsant and antidepressant activities. This demonstrates the compound's potential in neuropharmacology (Zhang, Wang, Wen, Li, & Quan, 2016).

  • Platelet Antiaggregating and Other Activities : The compound has been studied for its platelet antiaggregating and other medicinal activities, showing its broad pharmacological potential (Ranise, Bruno, Bondavalli, Schenone, D'Amico, Falciani, Filippelli, & Rossi, 1994).

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-9-6-5-7-13(12(9)4)20-15-14(16(21)19-17(20)22)10(2)8-11(3)18-15/h5-8H,1-4H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQAFQIWUJOMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)NC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.